molecular formula C6H8N2OS2 B2642737 N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide CAS No. 860174-96-5

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide

Cat. No.: B2642737
CAS No.: 860174-96-5
M. Wt: 188.26
InChI Key: ZDTVGKRDFNYTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide is a chemical compound with the CAS Number 860174-96-5 and the molecular formula C6H8N2OS2 . It has a molecular weight of 188.27 g/mol . This acetamide-thiazole derivative features a 4-methyl-1,3-thiazol-2-yl group linked to a 2-sulfanylacetamide moiety. The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to modulate the lipophilicity, hydrogen bonding capacity, and pharmacokinetic properties of molecules . Compounds containing this scaffold are of significant interest in pharmaceutical research and drug discovery for designing novel bioactive molecules . Researchers utilize this compound and its structural analogs as key intermediates or building blocks in synthetic chemistry, particularly for developing more complex heterocyclic molecules with potential biological activities . The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Appropriate safety precautions should be followed during handling, as indicated by the relevant hazard statements .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-4-3-11-6(7-4)8-5(9)2-10/h3,10H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTVGKRDFNYTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide typically involves the reaction of 4-methylthiazole with a suitable sulfanylacetamide precursor. One common method involves the nucleophilic substitution reaction where 4-methylthiazole is reacted with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Antiviral Thiazole Derivatives

Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide)

  • Structural Differences: Pritelivir replaces the sulfanyl (-SH) group with an aminosulfonyl (-SO$2$NH$2$) group, enhancing oxidative stability but reducing nucleophilic reactivity. Incorporates a bulky 4-(2-pyridinyl)phenyl substituent, which likely improves target binding via π-π stacking and hydrophobic interactions .
  • Biological Activity: Demonstrated efficacy against herpes simplex virus (HSV) via inhibition of viral helicase-primase. The aminosulfonyl group may contribute to prolonged half-life compared to sulfanyl analogs .

Comparison with COX/LOX-Inhibitory Thiazoles

Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)

  • Structural Differences :
    • Features a 4-hydroxyphenyl substituent with a methoxy group, contrasting with the target compound’s methyl-thiazole and sulfanyl groups.
  • Biological Activity: Non-selective COX-1/COX-2 inhibitor (IC$_{50}$ ~9–11 mM), with anti-inflammatory effects in vivo. The hydroxyl and methoxy groups enhance hydrogen-bonding interactions with COX isoforms .

Comparison with Sulfonamide and Morpholino Derivatives

AB4 and AB5 Analogs ()

  • Structural Similarities :
    • Share the 4-methyl-1,3-thiazol-2-yl core and sulfanyl-benzamide linkages.
    • Similarity scores (0.479–0.500) suggest conserved pharmacophoric elements .
  • Key Differences :
    • AB4/AB5 incorporate triazole or pyridinylpiperazine substituents, which may enhance binding to kinase or protease targets.

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

  • Structural Differences: Replaces sulfanyl with a morpholino group, increasing polarity and solubility.
  • Pharmacokinetics: The morpholino group likely improves aqueous solubility, whereas the sulfanyl group may balance lipophilicity and reactivity .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring and a sulfanyl group attached to an acetamide structure. The synthesis typically involves multi-step organic reactions to achieve the desired compound with high purity. A general synthetic route includes:

  • Formation of Thiazole Derivative : Reaction of 4-methyl-1,3-thiazol-2-amine with suitable electrophiles.
  • Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution.
  • Purification : Using techniques such as recrystallization or chromatography to isolate the final product.

Biological Activities

This compound has been investigated for various biological activities, including:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial enzymes responsible for cell wall synthesis. This mechanism disrupts cellular processes and leads to bacterial cell death. Preliminary studies have shown effectiveness against various bacterial strains.

2. Anticancer Properties

In vitro studies have demonstrated low cytotoxicity against several cancer cell lines, including leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cells. The compound's potential as an anticancer agent is attributed to its ability to interfere with specific molecular targets involved in cancer cell proliferation .

3. Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, indicating potential anti-inflammatory properties . This activity is significant in the context of chronic inflammatory diseases.

The precise mechanism of action involves interaction with specific enzymes and cellular pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Cycle Disruption : By affecting signaling pathways related to cell proliferation and apoptosis, it can induce programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
AntimicrobialEffective against Gram-positive bacteria; mechanism involves inhibition of cell wall synthesis.
AnticancerLow cytotoxicity in vitro; potential for further development as an anticancer agent.
Anti-inflammatorySuggested role as a 5-LOX inhibitor; docking studies indicate binding affinity comparable to known drugs.

Q & A

Basic: What synthetic methodologies are recommended for N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of thiazole-sulfanylacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Refluxing a mixture of 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours, followed by extraction with ethyl acetate and drying over Na₂SO₄ .
  • Alternative routes may use cyanothioacetamide and chloroacetone in a one-pot reaction, achieving ~54% yield under optimized conditions .
    Optimization Tips : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1), adjust solvent polarity, or explore microwave-assisted synthesis to reduce time.

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the thiazole ring protons (δ ~6.8–7.2 ppm) and acetamide carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺).
  • IR Spectroscopy : To identify sulfanyl (-SH) stretches (~2550 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Advanced: How should researchers address contradictions in reported biological activities, such as off-target effects on hERG and Ca²⁺ channels?

Answer:

  • Orthogonal Assays : Validate KCC2 inhibition (IC₅₀ = 560 nM) using K⁺ uptake assays in KCC2-overexpressing cells, while testing hERG and Ca²⁺ channel activity via patch-clamp electrophysiology to confirm selectivity .
  • Selectivity Profiling : Use panels of ion channel-expressing cell lines to quantify off-target effects. Computational tools (e.g., molecular docking ) can predict binding affinities to unintended targets .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies or target prediction?

Answer:

  • Molecular Docking : Compare similarity scores (e.g., Tanimoto coefficients) to known drugs using software like AutoDock Vina. For example, analogs with 0.5 similarity scores to anti-herpetic drugs suggest shared pharmacophores .
  • QSAR Modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity (e.g., antiviral or antitumor activity) .

Basic: What are common biological targets for thiazole-containing sulfanylacetamide derivatives, and which assay protocols are used?

Answer:

  • KCC2 Transporter : Measure K⁺ uptake in transfected HEK293 cells using radioactive ⁸⁶Rb⁺ as a tracer .
  • Antiviral Activity : Test against herpes simplex virus (HSV) in Vero cells via plaque reduction assays, referencing protocols for structurally related compounds like Pritelivir .
  • Antitumor Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) at 48–72 hours post-treatment .

Advanced: How can mechanistic studies be designed when initial data suggest multiple pathways (e.g., antiviral vs. ion channel modulation)?

Answer:

  • Genetic Knockdown : Apply siRNA targeting KCC2 or viral proteins (e.g., HSV thymidine kinase) to isolate primary vs. secondary effects.
  • Pharmacological Inhibition : Co-treat with selective channel blockers (e.g., verapamil for Ca²⁺ channels) to dissect contributions .
  • Transcriptomic Profiling : RNA-seq can identify differentially expressed genes post-treatment to map signaling pathways.

Basic: What are best practices for crystallographic analysis of this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor convergence below 5%. For visualization, generate ORTEP diagrams using ORTEP-3 to validate bond lengths/angles .

Advanced: How can low synthetic yields (e.g., 54% vs. theoretical) be improved?

Answer:

  • Solvent Optimization : Replace toluene with DMF or THF to enhance solubility.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate reaction kinetics .
  • Workflow Adjustments : Implement flow chemistry for precise temperature control and reduced side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.